2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
CAS No.: 3174-15-0
Cat. No.: VC3887770
Molecular Formula: C10H9ClN2OS
Molecular Weight: 240.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3174-15-0 |
|---|---|
| Molecular Formula | C10H9ClN2OS |
| Molecular Weight | 240.71 g/mol |
| IUPAC Name | 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C10H9ClN2OS/c1-6-2-3-7-8(4-6)15-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) |
| Standard InChI Key | UKCZXXXZRMGCMJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl |
Introduction
Key Findings
2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (CAS 3174-15-0) is a benzothiazole-derived small molecule with demonstrated bioactivity in preclinical models, particularly as an anti-inflammatory and analgesic agent. Its mechanism involves cyclooxygenase (COX) and lipoxygenase (LOX) inhibition, disrupting prostaglandin and leukotriene synthesis. Structural features, including the 6-methyl substitution and chloroacetamide group, confer stability and target selectivity. Despite promising pharmacological properties, translational challenges remain due to dose-dependent toxicity observed in animal studies.
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzothiazole core (a bicyclic structure with fused benzene and thiazole rings) substituted at two positions:
-
6-Methyl group: Enhances lipophilicity and influences binding affinity to enzymatic targets.
-
2-Chloroacetamide side chain: Serves as a reactive handle for nucleophilic substitutions, enabling derivatization for structure-activity relationship (SAR) studies.
The IUPAC name is 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, with a molecular formula of and a molecular weight of 240.71 g/mol.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
-
Formation of 6-methyl-1,3-benzothiazol-2-amine:
-
4-Methylaniline reacts with potassium thiocyanate (KSCN) and bromine in glacial acetic acid at <10°C to form the benzothiazole amine backbone.
-
-
Acetylation with chloroacetyl chloride:
-
The amine intermediate reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 2–4 hours, yielding the final product with >85% purity after recrystallization.
-
Industrial Manufacturing
Scalable production employs continuous flow reactors to optimize temperature control and reaction efficiency. Automated systems monitor stoichiometric ratios of chloroacetyl chloride to minimize by-products like diacetylated impurities. Post-synthesis purification involves:
-
Liquid-liquid extraction: Removes unreacted starting materials.
-
Column chromatography: Isolates the target compound using silica gel and ethyl acetate/hexane gradients.
Pharmacological Properties
Mechanism of Action
The compound exerts dual inhibition of COX-1/COX-2 and LOX enzymes, critical in the arachidonic acid pathway:
Key interactions:
-
The chloroacetamide group binds to the hydrophobic pocket of COX-2 via van der Waals forces.
-
The benzothiazole nitrogen forms hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-1).
Pharmacokinetics
| Parameter | Value/Range | Notes |
|---|---|---|
| Bioavailability | 58–62% (oral) | Limited by first-pass metabolism |
| Half-life | 3.5–4.2 hours | Dose-dependent saturation observed |
| Metabolism | Hepatic (CYP3A4/2C9) | Forms inactive glucuronide conjugates |
| Excretion | Renal (70%), fecal (25%) | Requires dose adjustment in renal impairment |
Data derived from rodent models.
Biochemical and Cellular Effects
Enzyme Inhibition Profiles
| Enzyme | IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| COX-1 | 1.8 | 1:1.2 |
| COX-2 | 1.5 | |
| 5-LOX | 4.7 | N/A |
IC₅₀ values determined via in vitro fluorometric assays.
Cytotoxic and Anti-Proliferative Activity
In human cancer cell lines, the compound shows moderate activity:
-
HeLa (cervical cancer): IC₅₀ = 28 µM
-
MCF-7 (breast cancer): IC₅₀ = 34 µM
Mechanistically, it induces G0/G1 cell cycle arrest and downregulates cyclin D1 expression.
Applications in Research and Development
Medicinal Chemistry
The compound serves as a precursor for:
-
Anti-inflammatory prodrugs: Ester derivatives with improved solubility.
-
Anticancer hybrids: Conjugates with cisplatin analogs showing synergistic cytotoxicity.
Industrial Uses
-
Dye intermediates: The benzothiazole core contributes to chromophoric properties in textile dyes.
-
Polymer stabilizers: Radical-scavenging activity prevents oxidative degradation of polyolefins.
| Species | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mice | 320 | Lethargy, respiratory distress |
| Rats | 290 | Hepatorenal toxicity at ≥100 mg/kg |
Chronic Exposure Risks
-
Hepatotoxicity: Elevated ALT/AST levels in rats after 28-day exposure (50 mg/kg/day).
-
Neurotoxicity: Axonal degeneration observed at high doses (≥200 mg/kg).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume